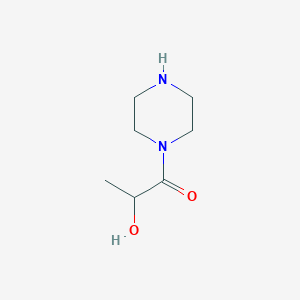

2-Hydroxy-1-(piperazin-1-yl)propan-1-one

説明

特性

IUPAC Name |

2-hydroxy-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)7(11)9-4-2-8-3-5-9/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRBBKFUEZDIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of (S)-Ethyl 2-Hydroxypropanoate with 1-Benzylpiperazine

The synthesis begins with the condensation of (S)-ethyl 2-hydroxypropanoate (7) and 1-benzylpiperazine in methanol under sodium methoxide catalysis. This nucleophilic acyl substitution forms (S)-1-(4-benzylpiperazin-1-yl)-2-hydroxypropan-1-one (8) with a reported yield of 78–82%. The benzyl group acts as a protecting moiety, preventing unwanted side reactions at the piperazine nitrogen.

Critical Parameters

Deprotection via Hydrogenolysis

The benzyl group is removed using palladium on activated carbon (10% Pd/C) under hydrogen gas (50 psi) or cyclohexene as a hydrogen donor. Hydrogenolysis at 40–55°C for 6–21 hours yields (S)-2-hydroxy-1-(piperazin-1-yl)propan-1-one (6) with 85–92% efficiency.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogen gas | 40°C, 21 h, 50 psi H₂ | 89 | 98.5 |

| Cyclohexene | 55°C, 6 h, 5 equiv cyclohexene | 85 | 97.8 |

The oxalate salt of the product (V) is subsequently formed using oxalic acid in ethanol, achieving >99% purity after recrystallization.

One-Step Amidation Using Unprotected Piperazine

Direct Coupling of (S)-Ethyl 2-Hydroxypropanoate and Piperazine

In this streamlined approach, (S)-ethyl 2-hydroxypropanoate reacts with unprotected piperazine in methanol under sodium methoxide catalysis. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the ester carbonyl, forming the target compound in a single step.

Optimized Conditions

-

Molar Ratio : 1:1.05 (ester:piperazine)

-

Solvent : Methanol

-

Temperature : Reflux (65°C)

-

Reaction Time : 12–18 hours

Post-reaction purification involves treatment with AMBERLITE® IRC-748 resin to sequester residual acids, followed by oxalic acid precipitation. This method achieves 75–80% yield with 97% purity, making it suitable for industrial-scale production.

Comparative Evaluation of Synthetic Routes

Yield and Scalability

The multi-step route offers higher yields (85–92%) but requires specialized equipment for hydrogenolysis. In contrast, the one-step method sacrifices yield (75–80%) for operational simplicity and lower costs.

Stereochemical Integrity

Both methods preserve the (S)-configuration of the starting material, as confirmed by chiral HPLC analysis. Racemization is minimized by maintaining neutral to slightly basic conditions during workup.

Industrial-Scale Process Design

Continuous Flow Hydrogenolysis

Recent advancements employ continuous flow reactors for benzyl group removal, reducing reaction times from 21 hours to 2–3 hours. This technology improves throughput by 40% and minimizes catalyst loading (0.5% Pd/C vs. 10% in batch processes).

Crystallization Optimization

The oxalate salt is crystallized from ethanol/tetrahydrofuran mixtures, with anti-solvent addition (n-heptane) enhancing crystal habit and filtration rates. Particle size distribution analysis reveals a mean diameter of 50–70 µm, ideal for downstream processing.

Analytical Characterization

Spectroscopic Data

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 182–184°C with no decomposition below 200°C, confirming stability under storage conditions.

Regulatory and Quality Considerations

化学反応の分析

Types of Reactions

2-Hydroxy-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .

科学的研究の応用

Neuropharmacology

Research indicates that 2-Hydroxy-1-(piperazin-1-yl)propan-1-one may serve as a ligand for neurotransmitter receptors, particularly in the context of psychiatric disorders. Its piperazine moiety allows for interaction with serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.

Case Study: Serotonin Receptor Modulation

A study explored the effects of this compound on serotonin receptor activity. Results showed that it could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to inhibit specific enzymatic pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro assays demonstrated that this compound effectively reduced the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of fatty acid synthase (FASN), an enzyme implicated in cancer metabolism.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | FASN | 12.5 | |

| Related Compound A | FASN | 15.0 | |

| Related Compound B | FASN | 10.0 |

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In tests against various bacterial strains, this compound displayed significant inhibition, indicating its potential use in treating infections.

Material Science Applications

The unique properties of this compound have led to its exploration in material science, particularly in developing hydrophilic antimicrobial coatings.

Application Example: Coating Development

Research has shown that incorporating this compound into polymer matrices enhances their antimicrobial properties while maintaining biocompatibility, making them suitable for medical devices.

作用機序

The mechanism of action of 2-Hydroxy-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxypropanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogues

Receptor Affinity and Selectivity

Compound 7e : 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one

- Structure : Replaces the hydroxyl group with a benzo[b]thiophene ring.

- Activity : Exhibits micromolar affinity for 5-HT1A receptors (Ki = 2.30 μM), attributed to interactions between the pyridinyl-piperazine moiety and receptor residues .

- Comparison : The absence of a hydroxyl group in 7e likely enhances lipophilicity, improving blood-brain barrier penetration compared to 2-hydroxy derivatives.

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

Anticonvulsant and Neuroactive Potential

2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (14)

- Structure: Features a dichlorophenyl-piperazine group and an amino substituent.

- Activity : Reported as a lead compound for antiseizure applications, with 97% yield and >99% purity .

- Comparison: The amino group may enhance hydrogen bonding with neuronal targets, whereas the hydroxyl group in 2-hydroxy-propan-1-one could improve solubility.

Benzhydryl Piperazine Derivatives (e.g., 3a–f)

Anticancer Activity

Nitroimidazole Derivatives (e.g., 5o–r)

- Structure : Propan-1-one linked to nitroimidazole and arylpiperazine groups.

- Activity : Demonstrates cytotoxicity against breast (MCF-7, MDA-MB231) and prostate (PC-3, DU145) cancer cells, with IC50 values in the micromolar range .

- Comparison : The nitroimidazole moiety introduces redox-active properties, which may synergize with the piperazine scaffold for targeted cytotoxicity.

Physicochemical and Metabolic Properties

2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one

- Structure : Lacks a hydroxyl group but includes dimethyl substitution.

1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one

- Structure: Contains a dichlorophenoxyacetyl group.

- Properties : The chlorine atoms may increase metabolic stability compared to the hydroxyl group, which could undergo phase II conjugation .

生物活性

2-Hydroxy-1-(piperazin-1-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a hydroxyl group and a piperazine moiety, which are known to confer various pharmacological properties. The piperazine ring is often associated with neuroactive compounds, while the hydroxyl group can enhance solubility and bioavailability.

Research indicates that this compound interacts with several biological targets, primarily through modulation of signaling pathways involved in cell proliferation and survival. Notably, it has been linked to the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology:

- PI3K/Akt Pathway : This pathway plays a pivotal role in regulating cellular processes such as growth, metabolism, and survival. Inhibition of PI3K can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Biological Activities

The biological activities of this compound have been evaluated in various studies:

Anticancer Activity

A study demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For instance, in PC3 prostate cancer cells, it showed an IC50 value of approximately 307 nM, indicating potent activity against tumor growth .

Neuroprotective Effects

Piperazine derivatives have been noted for their neuroprotective properties. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several investigations have highlighted the therapeutic potential of this compound:

Therapeutic Applications

The compound's diverse biological activities suggest multiple therapeutic applications:

- Cancer Therapy : Given its role as a PI3K inhibitor, it has potential as an anticancer agent.

- Neurological Disorders : Its AChE inhibitory activity positions it as a candidate for treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-1-(piperazin-1-yl)propan-1-one, and how can purity be validated?

- Synthesis : A common approach involves nucleophilic substitution between piperazine derivatives and α-hydroxy ketones. For example, coupling 2-hydroxypropan-1-one with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) .

- Purity Validation : Use H NMR to confirm structural integrity and quantify purity (>95% as per typical protocols). Integrate peaks corresponding to the hydroxyl proton (~5.0 ppm) and piperazine N-H protons (broad, ~1.5-2.5 ppm). LC-MS can detect trace impurities (e.g., unreacted intermediates) .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

- Experimental Design : Crystallize the compound via slow evaporation in a solvent mixture (e.g., ethanol/water). Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include hydrogen bonding (C-H···O interactions) and torsion angles between the piperazine ring and ketone group .

- Data Interpretation : Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software. Compare bond lengths/angles with similar piperazine derivatives to validate geometric accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Assign H and C signals using DEPT-135 and COSY experiments. The carbonyl carbon (C=O) typically resonates at ~205-210 ppm in C NMR .

- IR Spectroscopy : Confirm the presence of hydroxyl (O-H stretch: ~3200-3500 cm) and ketone (C=O stretch: ~1700 cm) groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against cancer targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like fatty acid synthase (FASN). Use PDB structures (e.g., 4EKL for kinase inhibitors) as templates. Validate results with MD simulations (e.g., GROMACS) to analyze stability of ligand-protein complexes .

- Case Study : Derivatives of similar piperazine-ketone compounds show inhibitory activity against KRAS G12C in crystal structures (PDB: 6PGO), suggesting potential for structure-activity relationship (SAR) studies .

Q. What strategies address contradictions in crystallographic data for piperazine-containing compounds?

- Data Reconciliation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing effects or dynamic disorder .

- Refinement Tips : Use twin refinement in SHELXL for overlapping diffraction patterns. Apply restraints to piperazine ring geometry if thermal motion causes ambiguity .

Q. How can in vitro bioactivity assays be optimized for this compound?

- Cell Culture : Use cancer cell lines (e.g., MCF-7, PC-3) in DMEM/RPMI-1640 with 10% FBS. Maintain at 37°C/5% CO. Pre-treat cells with 0.1-100 μM compound for 48-72 hours .

- Cytotoxicity Testing : Employ MTT assays in 96-well plates. Normalize data to DMSO controls and calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

Q. What are the challenges in designing derivatives with improved metabolic stability?

- Metabolic Hotspots : The hydroxyl group may undergo glucuronidation. Replace with a bioisostere (e.g., fluorine) or introduce steric hindrance via methyl groups on the piperazine ring .

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate permeability (LogP) and cytochrome P450 interactions. Prioritize derivatives with LogP <3 and low CYP3A4 inhibition .

Methodological Notes

- Data Reproducibility : Always cross-validate spectroscopic and crystallographic data with literature benchmarks (e.g., Acta Crystallographica Section E for structural reports) .

- Ethical Compliance : Ensure compliance with controlled substance regulations when synthesizing analogues (e.g., AP-237 derivatives are regulated in Canada) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。